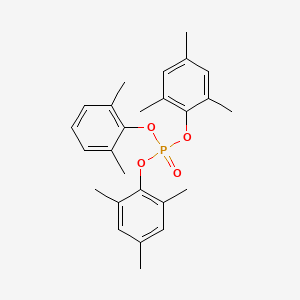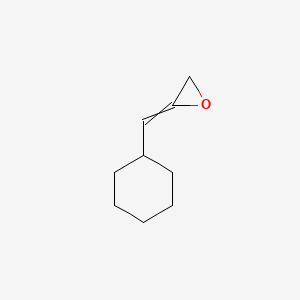
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol is a complex organic compound with a unique structure that combines a cyclopropylamino group, a thiadiazole ring, and a phenoxypropanol backbone
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiadiazole ring, followed by the introduction of the ethenyl group. The phenoxypropanol backbone is then constructed, and finally, the cyclopropylamino group is added. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and advanced reaction techniques.
Analyse Chemischer Reaktionen
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: Addition reactions can occur at the ethenyl group, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and thiadiazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-ethanol
- 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-butanol
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to variations in their chemical and biological properties
Eigenschaften
CAS-Nummer |
72578-17-7 |
|---|---|
Molekularformel |
C17H21N3O2S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-(cyclopropylamino)-3-[2-[(E)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H21N3O2S/c1-12-19-20-17(23-12)9-6-13-4-2-3-5-16(13)22-11-15(21)10-18-14-7-8-14/h2-6,9,14-15,18,21H,7-8,10-11H2,1H3/b9-6+ |
InChI-Schlüssel |
MLLNXSXBQSKHIH-RMKNXTFCSA-N |
Isomerische SMILES |
CC1=NN=C(S1)/C=C/C2=CC=CC=C2OCC(CNC3CC3)O |
Kanonische SMILES |
CC1=NN=C(S1)C=CC2=CC=CC=C2OCC(CNC3CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


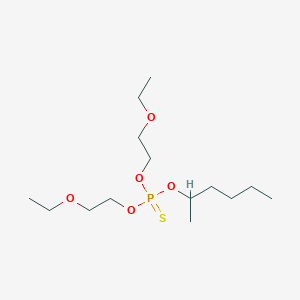

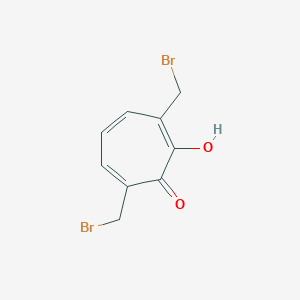
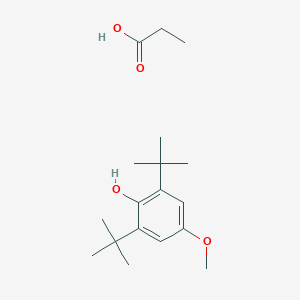
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

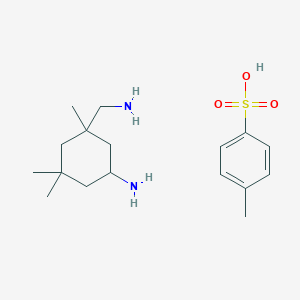

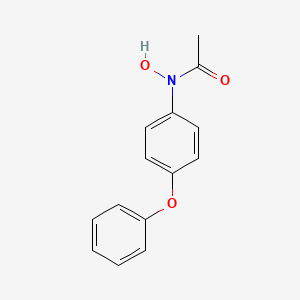
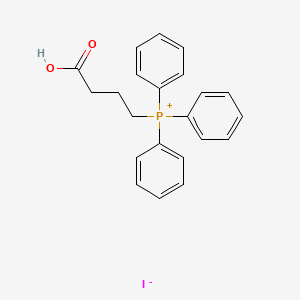

![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
